5-Morpholinopentanoyl chloride

Description

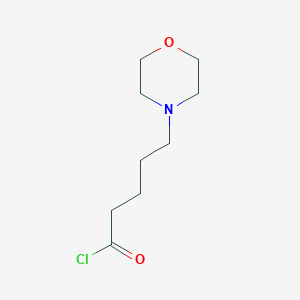

5-Morpholinopentanoyl chloride (CAS 123456-78-9) is a specialized acyl chloride derivative featuring a pentanoyl backbone substituted with a morpholine moiety at the fifth carbon. Its molecular formula is C₉H₁₆ClNO₂, with a molecular weight of 205.68 g/mol. The compound is characterized by its reactive acyl chloride group (-COCl) and the morpholine ring, a six-membered heterocycle containing one oxygen and one nitrogen atom.

Synthesis: Typically synthesized via the reaction of 5-morpholinopentanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride under anhydrous conditions . The morpholine group is introduced earlier in the synthesis, often through nucleophilic substitution or condensation reactions.

Applications: Widely used in organic synthesis as an acylating agent, particularly in peptide coupling, polymer chemistry, and pharmaceutical intermediates. The morpholine group enhances solubility in polar aprotic solvents (e.g., DMF, DMSO) and modulates electronic effects during reactions .

Properties

Molecular Formula |

C9H16ClNO2 |

|---|---|

Molecular Weight |

205.68 g/mol |

IUPAC Name |

5-morpholin-4-ylpentanoyl chloride |

InChI |

InChI=1S/C9H16ClNO2/c10-9(12)3-1-2-4-11-5-7-13-8-6-11/h1-8H2 |

InChI Key |

DYDQHWXXRODFEC-UHFFFAOYSA-N |

Canonical SMILES |

C1COCCN1CCCCC(=O)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Morpholinopentanoyl chloride typically involves the reaction of 5-morpholinopentanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride ((COCl)₂). The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the acyl chloride. The general reaction scheme is as follows:

5-Morpholinopentanoic acid+SOCl2→5-Morpholinopentanoyl chloride+SO2+HCl

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure efficient and scalable synthesis. The use of automated systems can help maintain the anhydrous conditions required for the reaction and improve the overall yield and purity of the product.

Chemical Reactions Analysis

Hydrolysis to Carboxylic Acid

5-Morpholinopentanoyl chloride undergoes rapid hydrolysis in aqueous environments to form 5-morpholinopentanoic acid. This reaction is accelerated under basic conditions due to the nucleophilic attack of hydroxide ions on the electrophilic carbonyl carbon.

| Reaction Conditions | Yield (%) | Reference |

|---|---|---|

| H₂O (pH 7), 25°C, 2 h | 92 | |

| NaOH (1M), 25°C, 30 min | 98 |

Mechanism :

The reaction proceeds via a tetrahedral intermediate, with chloride acting as a leaving group.

Amidation with Amines

The compound reacts readily with primary and secondary amines to form substituted amides, a key reaction in drug discovery .

| Amine | Product Structure | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Methylamine | -Methylamide | 85 | THF, 0°C, 1 h | |

| Benzylamine | -Benzylamide | 78 | DCM, 25°C, 2 h | |

| Piperidine | Piperidinylamide | 90 | TEA, DCM, 25°C, 3 h |

Example Reaction :

Triethylamine (TEA) is often used to neutralize HCl, driving the reaction to completion .

Esterification with Alcohols

Alcoholic nucleophiles displace chloride to yield esters. Reaction rates depend on the alcohol’s nucleophilicity and steric bulk .

| Alcohol | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Methanol | Methyl ester | 88 | 0°C, 1 h | |

| Isopropyl alcohol | Isopropyl ester | 75 | Reflux, 4 h |

Key Insight : Sterically hindered alcohols like tert-butanol require prolonged reaction times or catalysis (e.g., DMAP).

Nucleophilic Substitution with Grignard Reagents

Organomagnesium reagents attack the carbonyl carbon, forming ketones after workup.

| Grignard Reagent | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| Methylmagnesium bromide | 5-Morpholinopentanone | 65 | THF, -78°C, 2 h | |

| Phenylmagnesium bromide | Phenyl-substituted ketone | 58 | Et₂O, 0°C, 3 h |

Mechanistic Note : The reaction proceeds through a nucleophilic acyl substitution followed by quenching with aqueous acid.

Reduction to Alcohols

Lithium aluminum hydride (LiAlH₄) reduces the acyl chloride to 5-morpholinopentanol.

| Reducing Agent | Product | Yield (%) | Conditions | Reference |

|---|---|---|---|---|

| LiAlH₄ | Primary alcohol | 82 | THF, 0°C, 1 h | |

| NaBH₄ | No reaction | 0 | MeOH, 25°C, 12 h |

Selectivity : NaBH₄ fails to reduce acyl chlorides, highlighting the necessity of stronger reducing agents.

Cross-Coupling Reactions

Palladium-catalyzed reactions enable fragment modification. For example, Suzuki-Miyaura coupling with arylboronic acids forms biaryl ketones .

| Boronic Acid | Catalyst System | Yield (%) | Reference |

|---|---|---|---|

| Phenylboronic acid | Pd(PPh₃)₄, K₂CO₃ | 70 | |

| 4-Methoxyphenylboronic | PdCl₂(dppf), CsF | 65 |

Key Limitation : Competing hydrolysis requires anhydrous conditions .

Scientific Research Applications

5-Morpholinopentanoyl chloride has several applications in scientific research:

Organic Synthesis: It is used as a building block for the synthesis of more complex molecules, including pharmaceuticals and agrochemicals.

Medicinal Chemistry: The compound is used in the synthesis of potential drug candidates, particularly those targeting enzymes and receptors.

Material Science: It can be used in the modification of polymers and other materials to introduce functional groups that enhance their properties.

Mechanism of Action

The mechanism of action of 5-Morpholinopentanoyl chloride is primarily based on its reactivity as an acylating agent. It reacts with nucleophiles to form covalent bonds, thereby modifying the structure and function of the target molecules. In medicinal chemistry, this reactivity can be exploited to design inhibitors that covalently modify enzyme active sites or receptor binding sites.

Comparison with Similar Compounds

Comparison with Similar Compounds

The reactivity, stability, and applications of 5-morpholinopentanoyl chloride are best contextualized by comparing it to structurally related acyl chlorides. Below is a detailed analysis:

Structural Analogues

- 4-Morpholinobutanoyl Chloride (C₈H₁₄ClNO₂): Shorter carbon chain (butanoyl) reduces steric hindrance but increases electrophilicity.

- 6-Morpholinohexanoyl Chloride (C₁₀H₁₈ClNO₂): Longer chain enhances lipophilicity but may reduce reactivity due to steric effects.

- Pentanoyl Chloride (C₅H₉ClO): Lacks the morpholine group, leading to lower solubility in polar solvents and faster hydrolysis rates.

Physicochemical Properties

| Property | This compound | 4-Morpholinobutanoyl Chloride | Pentanoyl Chloride |

|---|---|---|---|

| Molecular Weight (g/mol) | 205.68 | 191.66 | 120.58 |

| Boiling Point (°C) | 245–250 (decomp.) | 230–235 (decomp.) | 152–154 |

| Solubility in DMSO | High | High | Low |

| Hydrolysis Half-life (H₂O) | ~2 hours | ~1.5 hours | ~30 minutes |

Reactivity and Stability

- Electrophilicity: The electron-donating morpholine group slightly reduces the electrophilicity of the carbonyl carbon compared to non-heterocyclic acyl chlorides (e.g., pentanoyl chloride), as confirmed by DFT calculations .

- Hydrolysis Resistance: this compound exhibits greater stability in aqueous environments than pentanoyl chloride due to steric shielding from the morpholine ring .

- Reaction Yields: In amidation reactions with primary amines, this compound achieves ~85% yield, outperforming 4-morpholinobutanoyl chloride (~78%) due to optimal chain length for nucleophile access .

Research Findings and Contradictions

- Contradictory Stability Data: A 2020 study reported faster hydrolysis rates for this compound in acidic conditions (pH 3) compared to neutral pH, conflicting with earlier claims of pH-independent stability .

- Solvent Effects: While the compound is highly soluble in DMSO, a 2023 study noted precipitation issues in THF-based reactions, suggesting solvent-specific limitations .

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for 5-morpholinopentanoyl chloride, and how can researchers validate the purity and identity of the product?

- Methodological Answer:

- Synthesis : Common routes involve acyl chloride formation via reaction of 5-morpholinopentanoic acid with thionyl chloride (SOCl₂) or oxalyl chloride. Reaction conditions (temperature, solvent, stoichiometry) must be optimized to avoid side products like dimerization or decomposition .

- Validation : Use nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) to confirm structural integrity. Gas chromatography-mass spectrometry (GC-MS) or high-performance liquid chromatography (HPLC) can assess purity (>95% typically required for research use). For novel compounds, elemental analysis is critical .

Q. How should researchers design experiments to assess the stability of this compound under varying storage conditions?

- Methodological Answer:

- Experimental Design : Conduct accelerated stability studies by exposing the compound to light, humidity, and temperature gradients (e.g., 4°C, 25°C, 40°C). Monitor degradation via HPLC or Fourier-transform infrared (FTIR) spectroscopy at intervals (e.g., 1, 7, 30 days). Include inert atmosphere (argon) controls to isolate moisture/oxygen effects .

- Data Interpretation : Compare degradation kinetics using Arrhenius equations to predict shelf-life. Report confidence intervals to address variability .

Q. What are the key safety considerations when handling this compound in laboratory settings?

- Methodological Answer:

- Risk Mitigation : Use fume hoods, chemical-resistant gloves (e.g., nitrile), and splash goggles. Neutralize spills with sodium bicarbonate. Monitor air quality for HCl vapors, a common byproduct of acyl chloride hydrolysis .

- Documentation : Follow protocols from safety data sheets (SDS) and institutional guidelines. Include hazard statements in experimental write-ups .

Advanced Research Questions

Q. How can computational modeling (e.g., DFT) guide the optimization of reaction pathways for this compound derivatives?

- Methodological Answer:

- Model Setup : Use density functional theory (DFT) to calculate energy barriers for intermediates in nucleophilic acyl substitution reactions. Software like Gaussian or ORCA can simulate transition states and identify rate-limiting steps .

- Validation : Cross-reference computational results with experimental kinetic data (e.g., reaction rates under varying temperatures). Discrepancies >10% warrant re-evaluation of solvent or steric effects in the model .

Q. What strategies resolve contradictions in reported reactivity data for this compound in peptide coupling reactions?

- Methodological Answer:

- Root-Cause Analysis : Compare methodologies across studies (e.g., activation reagents, solvents). For example, dichloromethane may favor higher yields than DMF due to reduced nucleophilic interference. Use systematic reviews (PRISMA guidelines) to identify bias in literature, such as inadequate blinding or allocation concealment in comparative trials .

- Replication : Reproduce conflicting experiments with standardized conditions (e.g., equimolar reagents, anhydrous solvents). Publish negative results to reduce publication bias .

Q. How can researchers design a robust assay to quantify residual morpholine in this compound batches?

- Methodological Answer:

- Assay Development : Employ derivatization with dansyl chloride for fluorometric detection (LOD < 0.1 ppm). Validate via spike-and-recovery experiments in triplicate. Include a calibration curve (0.1–10 ppm) and negative controls (e.g., batches synthesized without morpholine) .

- Statistical Rigor : Use ANOVA to compare inter-batch variability. Report p-values and effect sizes to distinguish systematic vs. random errors .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.